3-(4-Chloro-3-methylphenyl)-1-propene
Description
3-(4-Chloro-3-methylphenyl)-1-propene is an organochlorine compound featuring a propene backbone substituted with a 4-chloro-3-methylphenyl group. While its commercial availability is currently discontinued (as noted in CymitQuimica's catalog) , its structural features align with compounds used in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
1-chloro-2-methyl-4-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl/c1-3-4-9-5-6-10(11)8(2)7-9/h3,5-7H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYCTIWNBQWQTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374010 | |
| Record name | 3-(4-Chloro-3-methylphenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842124-22-5 | |
| Record name | 1-Chloro-2-methyl-4-(2-propen-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=842124-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Chloro-3-methylphenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-methylphenyl)-1-propene typically involves the alkylation of 4-chloro-3-methylphenol with an appropriate alkylating agent under basic conditions. One common method is the reaction of 4-chloro-3-methylphenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-methylphenyl)-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium alkoxide in an alcohol solvent or amines in the presence of a base.
Major Products Formed
Oxidation: Epoxides, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amines, ethers, thioethers.
Scientific Research Applications
Organic Synthesis
3-(4-Chloro-3-methylphenyl)-1-propene serves as a valuable intermediate in organic synthesis. It is utilized in the production of more complex molecules, including pharmaceuticals and agrochemicals. Its role as a building block allows chemists to construct various derivatives with tailored properties.
Example Applications:
- As a precursor for synthesizing chalcone derivatives, which are known for their diverse biological activities including anticancer and anti-inflammatory effects .
Medicinal Chemistry
Research indicates that compounds similar to this compound exhibit significant biological activities. Studies have shown that derivatives of chlorinated phenylpropene compounds can possess anticancer properties, making them candidates for drug development.
Case Studies:
- A study highlighted the synthesis of chalcone derivatives from related compounds demonstrating potential anticancer activity against various cell lines . The introduction of the chloro group enhances the lipophilicity and biological activity of the resulting compounds.
Material Science
In material science, chlorinated compounds like this compound are explored for their potential use in polymer chemistry. Their unique properties can be leveraged to develop materials with specific thermal and mechanical characteristics.
Applications in Polymers:
- The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and chemical resistance, making it suitable for industrial applications.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-methylphenyl)-1-propene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and methyl groups can influence the compound’s reactivity and binding affinity to its molecular targets.
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
The substitution pattern on the phenyl ring significantly influences the compound's electronic, physical, and reactive properties. Below is a comparison with analogous aryl-substituted propenes:
Key Observations :
- Electron-withdrawing groups (Cl, NO₂): Increase polarity and reactivity, as seen in nitrophenyl derivatives .
- Electron-donating groups (OCH₃) : Enhance thermal stability but reduce electrophilic substitution rates .
- Halogen positioning : 4-Cl substitution (as in the target compound) may promote intermolecular van der Waals interactions compared to 2-Cl isomers .
Propene Chain Modifications
The propene chain’s substitution pattern alters steric effects and reaction pathways:
Key Observations :
Crystallographic and Hydrogen-Bonding Behavior
Hydrogen bonding and crystal packing are critical for solid-state applications:
- Target compound : The 4-chloro-3-methylphenyl group likely forms weak C–H···Cl interactions, similar to 4-chloro-3-fluorophenyl derivatives .
- 3-(4-Chlorophenyl)-1-[(E)-1-(4-chlorophenyl)-2-(4-methylphenylsulfanyl)ethenyl]-1H-pyrazole : Sulfanyl groups dominate hydrogen-bonding networks, unlike chloro/methyl substituents .
- Graph set analysis : Chlorine’s polarizability may contribute to R₂²(8) motifs, a common pattern in halogenated crystals .
Biological Activity
3-(4-Chloro-3-methylphenyl)-1-propene, also known as a halogenated alkene, has garnered attention for its potential biological activities. This compound's unique structure, featuring a chloro group and a propene moiety, may contribute to its reactivity and interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and potential applications in medicinal chemistry.
- Chemical Formula : C10H11Cl
- Molecular Weight : 182.65 g/mol
- Structure : The compound consists of a propene chain attached to a chlorinated phenyl group.
The biological activity of this compound is primarily attributed to its interaction with microbial cell membranes. The presence of the chloro group enhances its ability to disrupt cell function, leading to cell death. This mechanism is common among compounds with similar structural features, where the halogen atom plays a crucial role in mediating antimicrobial effects.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Various studies have evaluated its efficacy against different strains of bacteria and fungi.
Case Studies
- Antibacterial Activity : In a study evaluating several derivatives of this compound, it was found that certain derivatives had significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL, indicating potent antibacterial properties compared to standard antibiotics like ciprofloxacin .
- Antifungal Activity : The compound's derivatives were also tested for antifungal properties, showing effectiveness against common fungal pathogens. The results suggest that modifications to the structure could enhance these effects further.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Chloro-3-methylphenol | Lacks propene group | Moderate antimicrobial |
| 3,5-Dimethylphenol | No chloro or propene groups | Lower antimicrobial activity |
| 3-(4-Chloro-3,5-dimethylphenyl)-1-propene | Contains both chloro and propene groups | Higher antimicrobial activity |
This table illustrates that the presence of both chloro and propene groups in this compound contributes significantly to its enhanced biological activity compared to other similar compounds .
Research Applications
The potential applications of this compound extend beyond basic research:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
